molecular formula C16H18FN3 B12919193 n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 917896-09-4

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B12919193
CAS No.: 917896-09-4
M. Wt: 271.33 g/mol
InChI Key: KRTJXTDUIHDFAG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine (CAS 917896-09-4) is a chemical compound with the molecular formula C16H18FN3 and a molecular weight of 271.33 g/mol . This amine-substituted pyrimidine features a 4-fluorophenyl ring, a structure of significant interest in modern medicinal chemistry. Fluorinated pyrimidines represent a critical class of heterocycles in pharmaceutical and agrochemical research. The introduction of a fluorine atom into organic molecules is a well-established strategy to confer desirable properties such as enhanced metabolic stability, improved bioavailability, and altered electronic characteristics . Compounds based on the 5-fluoropyrimidine scaffold, like 5-fluorouracil and 5-fluorocytosine, have been extensively studied and utilized as antimetabolites in oncology and as antimycotic agents . Furthermore, pyrimidine derivatives, including complex bicyclic pyrimidopyrimidines, have demonstrated a wide range of potent biological activities, acting as anticancer, antioxidant, antiviral, and antibacterial agents, and as inhibitors of various enzymes like dihydrofolate reductase . The specific substitution pattern of this compound, including the cyclopentylamine and fluorophenyl groups, makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery programs. It is suitable for use in various biochemical assays and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917896-09-4

Molecular Formula

C16H18FN3

Molecular Weight

271.33 g/mol

IUPAC Name

N-cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H18FN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20)

InChI Key

KRTJXTDUIHDFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is commonly synthesized by condensation reactions involving substituted amidines or guanidines with β-dicarbonyl compounds or equivalents. For this compound, the 2-methyl substitution is introduced via methylated precursors or methylation steps post-ring formation.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the 5-position of the pyrimidine ring is typically introduced by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution if the pyrimidine ring bears a suitable leaving group.

Example procedure:

  • A halogenated pyrimidine intermediate (e.g., 5-bromo-2-methylpyrimidin-4-amine) is reacted with 4-fluorophenylboronic acid under Pd(0) catalysis (e.g., Pd2(dba)3) with a suitable ligand (e.g., XantPhos) and base (e.g., t-BuONa) in toluene at elevated temperature (~110 °C) under nitrogen atmosphere for 12 hours. The product is purified by preparative HPLC or silica gel chromatography.

Installation of the Cyclopentyl Amine Group

The cyclopentyl amine group at the 4-position is introduced by nucleophilic substitution or reductive amination:

  • Starting from 4-chloropyrimidine or 4-formylpyrimidine derivatives, reaction with cyclopentylamine under mild conditions (e.g., room temperature in methanol or dioxane) leads to substitution or imine formation.
  • Reductive amination can be performed using borane-dimethyl sulfide complex (BH3·Me2S) in THF at 0–60 °C to reduce imines to the corresponding amines.

Alternatively, cyclopentyl isocyanate or cyclopentylformamide intermediates can be used to generate the cyclopentyl amine moiety via formylation and subsequent reduction steps.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine ring formation Condensation of amidine with β-dicarbonyl compound 2-methylpyrimidin-4-amine core
2 Halogenation at 5-position NBS or bromination reagents in acetonitrile, 30 °C, 5 h 5-bromo-2-methylpyrimidin-4-amine intermediate
3 Cross-coupling Pd2(dba)3, XantPhos, t-BuONa, 4-fluorophenylboronic acid, toluene, 110 °C, 12 h 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine
4 Amination Cyclopentylamine, MeOH or dioxane, room temp, 12 h This compound
5 Purification Silica gel chromatography or preparative HPLC Pure target compound

Research Findings and Optimization

  • Catalyst and ligand choice: Use of Pd2(dba)3 with XantPhos ligand has been shown to improve coupling efficiency and yield for arylation steps.
  • Base selection: t-BuONa is preferred for its strong basicity and solubility in organic solvents, facilitating the cross-coupling reaction.
  • Temperature control: Elevated temperatures (~110 °C) are necessary for efficient coupling but must be balanced to avoid decomposition.
  • Purification: Preparative HPLC is often employed to achieve high purity, especially for pharmaceutical applications.
  • Yield optimization: Reaction times of 12 hours are standard, but microwave irradiation or alternative heating methods can reduce reaction times while maintaining yields.

Data Table: Key Reaction Parameters and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrimidine formation Amidines + β-dicarbonyl 70 °C 12 h 75–85 Condensation in MeOH with TosOH catalyst
Bromination NBS in CH3CN 30 °C 5 h 80–90 Selective bromination at 5-position
Cross-coupling Pd2(dba)3, XantPhos, t-BuONa, 4-fluorophenylboronic acid 110 °C 12 h 65–80 Under N2 atmosphere
Amination Cyclopentylamine in MeOH or dioxane 20–25 °C 12 h 70–85 Nucleophilic substitution or reductive amination
Purification Silica gel chromatography or prep-HPLC N/A N/A >95 purity Essential for pharmaceutical grade

Chemical Reactions Analysis

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome.

    Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.

Scientific Research Applications

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine and related compounds:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Substituent Effects Reference
N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine 2-CH₃, 4-Cyclopentyl, 5-(4-FC₆H₄) C₁₇H₁₉FN₄ Fluorophenyl enhances lipophilicity; cyclopentyl may improve steric interactions.
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-ClC₆H₄, 5-(ClC₆H₄NHCH₂) C₂₅H₂₁Cl₂N₅ Chlorine atoms increase electronegativity and metabolic stability.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-FC₆H₄, 5-(MeOC₆H₄NHCH₂) C₂₇H₂₆FN₅O Methoxy group improves solubility; fluorophenyl enhances bioactivity.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 2-Ph, 4-MeOC₆H₄, 5-(CF₃C₆H₄NHCH₂) C₂₇H₂₆F₃N₅O Trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and improve membrane permeability compared to chlorine .
  • Cyclopentyl vs. Aromatic Amines : The cyclopentyl group in the target compound may offer conformational flexibility, contrasting with rigid aromatic amines in analogues like N-(2-fluorophenyl) derivatives .

Physicochemical and Crystallographic Properties

  • Dihedral Angles and Conformation: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) indicate a semi-planar conformation, which may influence stacking interactions in crystal lattices .
  • Hydrogen Bonding: Analogues with aminomethyl groups (e.g., N-(4-chlorophenyl) derivatives) exhibit intramolecular N–H⋯N bonds, stabilizing six-membered rings . The absence of such groups in the target compound suggests weaker hydrogen-bonding capacity, possibly affecting solubility.

Biological Activity

N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a para-fluorophenyl group, giving it a molecular formula of C17H21N3F\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{F} and a molecular weight of approximately 283.37 g/mol. This article will delve into its biological activity, potential therapeutic applications, and relevant case studies.

Structural Features

The structural complexity of this compound allows it to interact with various biological targets. The presence of both nitrogen and aromatic functionalities suggests potential interactions with proteins and nucleic acids, which may facilitate its role as an inhibitor or modulator in biological systems .

Structural Feature Description
Pyrimidine Core Central structure that provides basic pharmacophore properties.
Cyclopentyl Group Enhances lipophilicity, potentially improving membrane permeability.
Para-Fluorophenyl Group May influence binding affinity and selectivity towards biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. Its structural components suggest potential interactions with various enzymes involved in cellular signaling pathways, particularly kinases.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : Potential to inhibit specific kinases or other enzymes critical in cancer pathways.
  • Modulation of Receptor Activity : Interaction with receptors that play roles in cellular proliferation and survival.

Case Studies and Research Findings

  • Cancer Treatment Potential :
    • A study on similar pyrimidine derivatives reported significant activity against various cancer cell lines, suggesting that the unique substitution pattern of this compound could confer similar properties .
    • The compound's ability to modulate kinase activity is being investigated, as it may lead to reduced tumor growth rates in preclinical models.
  • Inflammatory Response Modulation :
    • Research indicates that compounds with similar structures can inhibit inflammatory cytokines such as TNFα and IL-17, which are critical in inflammatory diseases . This suggests potential applications for this compound in treating inflammatory conditions.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Optimization strategies may include:

  • Use of advanced catalysts.
  • Controlled reaction environments to enhance product formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting chloromethyl intermediates (e.g., 5-(chloromethyl)pyrimidine precursors) with substituted amines under reflux in chloroform or dichloromethane for 5–8 hours . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of chloromethyl precursor to cyclopentylamine), solvent polarity, and temperature. Post-synthesis purification via silica gel column chromatography (using chloroform/methanol gradients) and recrystallization (e.g., methanol) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for the cyclopentyl group (δ ~1.5–2.5 ppm for CH2, δ ~3.0 ppm for NH), 4-fluorophenyl (δ ~6.8–7.3 ppm), and pyrimidine protons (δ ~8.0–8.5 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water mobile phases (0.1% formic acid) to confirm molecular ion peaks ([M+H]+) and purity (>95%) .
  • FT-IR : Identify NH stretches (~3300 cm⁻¹), C-F (1250 cm⁻¹), and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software elucidate molecular conformation and intermolecular interactions?

  • Methodology : SC-XRD data collected at 85–100 K resolves dihedral angles between the pyrimidine core and substituents (e.g., cyclopentyl vs. 4-fluorophenyl groups). SHELXL refines hydrogen bonds (e.g., N–H⋯N or C–H⋯O) and π-π stacking interactions (3.6–3.7 Å interplanar spacing). For example, intramolecular N–H⋯N bonds in similar pyrimidines stabilize six-membered rings, while weak C–H⋯π interactions influence crystal packing . SHELX’s robustness in handling high-resolution data and twinned crystals makes it ideal for resolving conformational ambiguities .

Q. What computational strategies (e.g., QSAR, molecular docking) predict biological activity and guide derivative design?

  • Methodology :

  • QSAR : Develop models using descriptors like logP, molar refractivity, and Hammett constants. For instance, a QSAR model (R² > 0.85) for 4-fluorophenyl-containing analogs can correlate substituent electronegativity with anti-proliferative activity .
  • Molecular Docking : Dock the compound into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and pharmacokinetic compliance (Lipinski’s rule) .

Q. How to address discrepancies in crystallographic data between polymorphic forms?

  • Methodology : Polymorphs arise from variations in solvent polarity or cooling rates during crystallization. Resolve discrepancies by:

  • Comparing hydrogen-bond networks (e.g., N–H⋯N vs. C–H⋯O dominance) .
  • Analyzing unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and thermal ellipsoid plots to assess disorder .
  • Using differential scanning calorimetry (DSC) to identify phase transitions and validate stability .

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